1,6-dimethyl-7-phenyl-1H-imidazo[1,2-b]pyrazole 1,6-dimethyl-7-phenyl-1H-imidazo[1,2-b]pyrazole
Brand Name: Vulcanchem
CAS No.: 2098058-22-9
VCID: VC3149375
InChI: InChI=1S/C13H13N3/c1-10-12(11-6-4-3-5-7-11)13-15(2)8-9-16(13)14-10/h3-9H,1-2H3
SMILES: CC1=NN2C=CN(C2=C1C3=CC=CC=C3)C
Molecular Formula: C13H13N3
Molecular Weight: 211.26 g/mol

1,6-dimethyl-7-phenyl-1H-imidazo[1,2-b]pyrazole

CAS No.: 2098058-22-9

Cat. No.: VC3149375

Molecular Formula: C13H13N3

Molecular Weight: 211.26 g/mol

* For research use only. Not for human or veterinary use.

1,6-dimethyl-7-phenyl-1H-imidazo[1,2-b]pyrazole - 2098058-22-9

Specification

CAS No. 2098058-22-9
Molecular Formula C13H13N3
Molecular Weight 211.26 g/mol
IUPAC Name 1,6-dimethyl-7-phenylimidazo[1,2-b]pyrazole
Standard InChI InChI=1S/C13H13N3/c1-10-12(11-6-4-3-5-7-11)13-15(2)8-9-16(13)14-10/h3-9H,1-2H3
Standard InChI Key YCWAEIHWGNSLKD-UHFFFAOYSA-N
SMILES CC1=NN2C=CN(C2=C1C3=CC=CC=C3)C
Canonical SMILES CC1=NN2C=CN(C2=C1C3=CC=CC=C3)C

Introduction

1,6-Dimethyl-7-phenyl-1H-imidazo[1,2-b]pyrazole is a complex organic compound with the CAS number 2098058-22-9. It belongs to the imidazo[1,2-b]pyrazole class of compounds, which are known for their diverse pharmacological properties, including anti-inflammatory, antiviral, and anticancer activities . This compound is specifically characterized by its molecular formula C13H13N3 and a molecular weight of 211.2624 g/mol .

Chemical Data Table

PropertyValue
CAS Number2098058-22-9
Molecular FormulaC13H13N3
Molecular Weight211.2624 g/mol
SMILESNot specified in available sources
PurityTypically 98% or higher

Synthesis Methods

The synthesis of imidazo[1,2-b]pyrazoles, including 1,6-dimethyl-7-phenyl-1H-imidazo[1,2-b]pyrazole, often involves a sequential one-pot process. This method uses starting materials like 5-aminopyrazole derivatives, aldehydes, and isocyanides, with the reaction facilitated by Lewis or Brønsted acids . The process aims to streamline the synthesis while maintaining high yields and purity.

Synthesis Steps

  • Starting Materials: 5-Aminopyrazole-4-carbonitrile or ethyl 5-aminopyrazole-4-carboxylate.

  • Reaction Conditions: Ambient temperature or heating (50–140 °C) with acid catalysts.

  • Components: Aldehydes and isocyanides added sequentially.

  • Purification: Column chromatography or recrystallization.

Potential Applications

  • Cancer Research: Compounds in this class have demonstrated cancer cell growth inhibition .

  • Infectious Diseases: Antiviral properties could be beneficial in treating viral infections .

  • Inflammation: Anti-inflammatory effects may be useful in managing inflammatory conditions .

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